N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine
Description
N-[(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound featuring a coumarin core substituted with methoxy and methyl groups at positions 5, 4, and 5. The 3-position of the coumarin is acetylated and conjugated to norleucine, a non-proteinogenic amino acid analog. This structure combines the photophysical properties of coumarins with the metabolic stability conferred by norleucine, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-5-6-7-14(19(23)24)21-17(22)10-13-12(3)18-15(26-4)8-11(2)9-16(18)27-20(13)25/h8-9,14H,5-7,10H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
JMXPRJWOPQRDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2OC)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromene core, which is derived from 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene.
Acetylation: The chromene core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Norleucine: The acetylated chromene is coupled with norleucine using a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes involved in oxidative stress and inflammation.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues of Coumarin Derivatives
The coumarin scaffold is widely modified for diverse applications. Key structural analogs include:
Key Findings :
- Linkage Stability: Hydrazides (2k, 2l ) are prone to hydrolysis under acidic conditions, whereas the acetyl-norleucine bond in the target compound offers greater metabolic stability .
- Amino Acid Role: Norleucine’s linear side chain (vs. leucine’s branched isomer) may reduce steric hindrance in target binding, as suggested by studies on amino acid analogs .
Norleucine-Containing Compounds
Norleucine is a synthetic analog of methionine/leucine with a straight-chain alkyl side chain. Comparisons include:
Physicochemical Properties
While direct data for the target compound is absent, inferences can be drawn from analogs:
Thermal Stability: The acetyl-norleucine linkage likely confers higher thermal stability than hydrazide derivatives, which decompose near 250°C .
Biological Activity
N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine is a synthetic compound that integrates a chromenone moiety with an acetyl norleucine component. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 333.3 g/mol. The structure features a chromenone ring, which is known for its presence in various bioactive natural products. The unique structural characteristics suggest diverse biological activities and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with 5-methoxy-4,7-dimethylchromenone and norleucine.
- Acetylation : The chromenone undergoes acetylation using acetic anhydride to form the acetyl derivative.
- Purification : The product is purified through crystallization or chromatography to obtain the final compound.
Antioxidant Properties
Research indicates that compounds containing chromenone structures exhibit significant antioxidant activity. This compound may also possess similar properties, potentially protecting cells from oxidative stress by scavenging free radicals.
Anti-inflammatory Effects
Chromone derivatives have been studied for their anti-inflammatory effects. N-[5-methoxy-4,7-dimethylchromen-3-yl]acetyl derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
The potential anticancer properties of this compound are noteworthy. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival and death.
Case Studies and Research Findings
-
Cell Viability Assays : In vitro studies demonstrated that treatment with N-[5-methoxy-4,7-dimethylchromenone] derivatives led to a significant reduction in cell viability in various cancer cell lines compared to control groups.
Concentration (µM) Cell Viability (%) 10 85 ± 5 25 70 ± 8 50 45 ± 6 100 20 ± 4 - Mechanistic Studies : Further research has indicated that the compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Animal Models : In vivo studies using animal models have shown that administration of N-[5-methoxy-4,7-dimethylchromenone] significantly reduced tumor size compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment.
Potential Applications
Given its biological activities, N-[5-methoxy-4,7-dimethylchromenone] could be explored for various applications:
- Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for developing new drugs targeting chronic inflammatory diseases and cancer.
- Nutraceuticals : The compound could be incorporated into dietary supplements aimed at enhancing health through its protective effects against oxidative stress.
- Cosmetic Formulations : Due to its antioxidant properties, it could be utilized in skincare products designed to combat aging and skin damage caused by environmental factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
